molecular formula C19H28N4O2 B2564949 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one CAS No. 1334374-75-2

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one

Cat. No.: B2564949
CAS No.: 1334374-75-2
M. Wt: 344.459
InChI Key: QMQAWDDBRLSSGV-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the imidazole and piperidine rings through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure and functional groups could lead to the development of new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}propan-1-one include other molecules that feature oxazole, imidazole, and piperidine rings. Examples include:

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperidin-1-ylpropan-1-one
  • 1-{4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-18-20-9-12-23(18)13-16-7-10-22(11-8-16)19(24)6-5-17-14(2)21-25-15(17)3/h9,12,16H,4-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQAWDDBRLSSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)C(=O)CCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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